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molecular formula C12H25SH<br>C12H26S B093513 1-Dodecanethiol CAS No. 112-55-0

1-Dodecanethiol

Cat. No. B093513
M. Wt: 202.4 g/mol
InChI Key: WNAHIZMDSQCWRP-UHFFFAOYSA-N
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Patent
US04233128

Procedure details

Under the conditions of Example 3, with an input of 38 liters per hour of hydrogen sulphide, 67.7 mmoles of dodecene-1 dissolved in diglyme at a concentration of 0.564 mole per liter were irradiated at 11° C. After 3 minutes of irradiation, 48.2 mmoles of n-dodecyl mercaptan were formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
67.7 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH2:1].[CH3:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH:12]=[CH2:13]>COCCOCCOC>[CH2:13]([SH:1])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Name
Quantity
67.7 mmol
Type
reactant
Smiles
CCCCCCCCCCC=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were irradiated at 11° C
CUSTOM
Type
CUSTOM
Details
After 3 minutes of irradiation
Duration
3 min

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)S
Measurements
Type Value Analysis
AMOUNT: AMOUNT 48.2 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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